
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine, also known as BTA-1, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. BTA-1 belongs to the class of thiazole compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is not fully understood. However, it has been suggested that 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine may act as a modulator of the sigma-1 receptor, which is a protein that is involved in various cellular processes including neuroprotection, anti-inflammatory responses, and pain modulation. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to enhance the activity of the brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Biochemical and Physiological Effects
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of BDNF in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines, suggesting that it has anti-inflammatory properties. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine in lab experiments is its neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases. Another advantage is its ability to enhance cognitive function, which may be useful in the development of cognitive-enhancing drugs. However, one limitation of using 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is its low yield in the synthesis process, which may limit its availability for research.
Orientations Futures
There are several future directions for research on 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine. One direction is to further investigate its mechanism of action and its interaction with the sigma-1 receptor and BDNF. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases and cognitive disorders. Additionally, further research is needed to optimize the synthesis process of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine to increase its yield and availability for research.
Conclusion
In conclusion, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine is a thiazole compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. Its neuroprotective, anti-inflammatory, and cognitive-enhancing properties make it a promising candidate for the treatment of neurodegenerative diseases and cognitive disorders. Further research is needed to fully understand its mechanism of action and to optimize its synthesis process.
Méthodes De Synthèse
The synthesis of 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine involves a multi-step process that starts with the reaction of 4-bromobenzylamine with thioacetic acid followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal. The final product is obtained through the reaction of the intermediate with ammonium hydroxide. The yield of the synthesis process is approximately 40-50%.
Applications De Recherche Scientifique
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been found to have potential applications in the field of neuroscience. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has also been found to have antidepressant effects and to improve cognitive function in animal models. Additionally, 4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine has been shown to have anti-inflammatory properties and to reduce oxidative stress.
Propriétés
Numéro CAS |
85656-47-9 |
|---|---|
Nom du produit |
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
Formule moléculaire |
C11H11BrN2S |
Poids moléculaire |
283.19 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11BrN2S/c1-14(2)11-13-10(7-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
Clé InChI |
ZGBHNXXBHIGQRH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br |
SMILES canonique |
CN(C)C1=NC(=CS1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



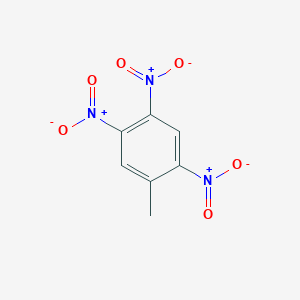
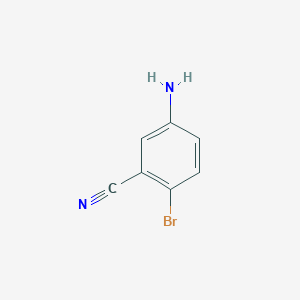


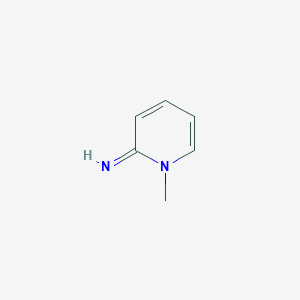



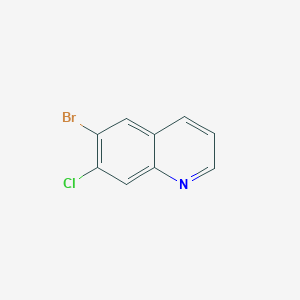
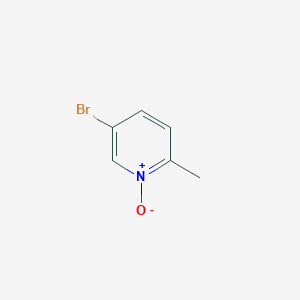
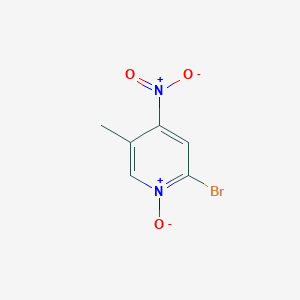
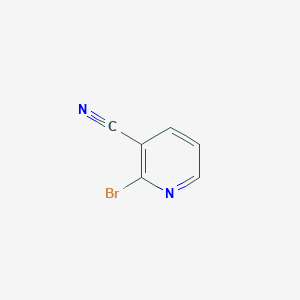
![1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B189607.png)
